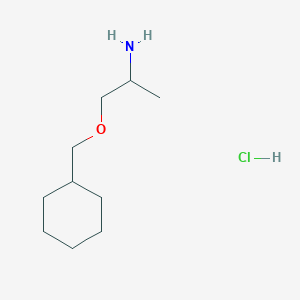

1-(Cyclohexylmethoxy)propan-2-amine hydrochloride

Description

Properties

IUPAC Name |

1-(cyclohexylmethoxy)propan-2-amine;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H21NO.ClH/c1-9(11)7-12-8-10-5-3-2-4-6-10;/h9-10H,2-8,11H2,1H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XBVOJYMDPQSFAM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(COCC1CCCCC1)N.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H22ClNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

207.74 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 1-(Cyclohexylmethoxy)propan-2-amine hydrochloride typically involves the following steps:

Starting Materials: The synthesis begins with cyclohexylmethanol and 2-bromopropane as the primary starting materials.

Reaction Conditions: The cyclohexylmethanol undergoes a nucleophilic substitution reaction with 2-bromopropane in the presence of a base such as sodium hydroxide to form 1-(Cyclohexylmethoxy)propan-2-amine.

Hydrochloride Formation: The resulting amine is then treated with hydrochloric acid to form the hydrochloride salt of 1-(Cyclohexylmethoxy)propan-2-amine.

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity of the final product.

Chemical Reactions Analysis

1-(Cyclohexylmethoxy)propan-2-amine hydrochloride undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.

Substitution: Nucleophilic substitution reactions can occur, where the amine group can be replaced by other nucleophiles under appropriate conditions.

Common reagents and conditions used in these reactions include strong acids, bases, and various organic solvents. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-(Cyclohexylmethoxy)propan-2-amine hydrochloride has a wide range of scientific research applications, including:

Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.

Biology: This compound is studied for its potential biological activity and interactions with various biomolecules.

Medicine: Research is ongoing to explore its potential therapeutic applications, including its effects on the central nervous system.

Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(Cyclohexylmethoxy)propan-2-amine hydrochloride involves its interaction with specific molecular targets and pathways. The compound may act on neurotransmitter receptors or enzymes, leading to changes in cellular signaling and function. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs and Physicochemical Properties

The table below compares key structural analogs of 1-(Cyclohexylmethoxy)propan-2-amine hydrochloride:

Pharmacological and Functional Comparisons

Monoamine Release Selectivity

- PAL-542 (1-(5-chloro-1H-indol-3-yl)propan-2-amine): A dual dopamine/serotonin (DA/5HT) releaser with >800-fold selectivity over norepinephrine (NE).

- 1-(4-Fluorophenyl)propan-2-amine hydrochloride: Marketed for applications in psychiatric disorders, this fluorinated analog demonstrates enhanced metabolic stability compared to non-halogenated derivatives .

Key Research Findings

Structural Impact on Neurotransmitter Release

- Compounds with bulky substituents (e.g., cyclohexylmethoxy) may reduce NE release potency compared to smaller groups like ethoxy .

- Aromatic substituents (e.g., 4-methoxyphenyl) enhance receptor binding affinity but may increase toxicity risks .

Market and Application Trends

Biological Activity

Chemical Structure and Properties

The unique cyclohexyl substituent in 1-(cyclohexylmethoxy)propan-2-amine hydrochloride may influence its biological activity significantly. The amine functional group allows for various chemical reactions, including oxidation, reduction, and nucleophilic substitution, which are crucial for its potential pharmacological applications.

Potential Biological Activities

This compound has shown promise in the field of neuropharmacology. Preliminary studies suggest that it may interact with neurotransmitter systems, potentially influencing mood and cognition. Its structural similarities to other psychoactive compounds indicate that it could exhibit stimulant or anxiolytic effects, although specific studies are required to confirm these activities.

Interaction with Neurotransmitter Systems

Research indicates that this compound may interact with serotonin and dopamine receptors, which are critical targets in the treatment of various psychiatric disorders. Understanding these interactions is vital for elucidating the pharmacological profile of this compound.

Research Findings and Case Studies

Currently, comprehensive studies specifically focused on this compound are scarce. However, insights can be drawn from related compounds that share structural similarities.

| Compound Name | Molecular Formula | Biological Activity |

|---|---|---|

| 1-(4-Methoxyphenyl)propan-2-amine hydrochloride | C_{11}H_{15}ClN_2O | Stimulant effects observed |

| 3-Amino-1-[3-(cyclohexylmethoxy)phenyl]propan-1-ol | C_{13}H_{19}ClN_2O | Potential anxiolytic effects |

| 1-(Cyclopropylmethoxy)propan-2-amine | C_{11}H_{15}ClN_2O | Neuropharmacological activity |

In comparative studies, similar compounds have demonstrated various degrees of interaction with adrenergic receptors and other neurotransmitter systems, suggesting that this compound may have comparable activities .

The exact mechanism of action for this compound remains poorly defined. However, it is hypothesized that the compound may exert its effects through modulation of neurotransmitter release or receptor activation within the central nervous system. Further research is necessary to clarify these pathways and identify specific molecular targets .

Toxicology and Safety Profile

There is currently no available data on the acute toxicity or long-term safety profile of this compound. This lack of information underscores the need for detailed toxicological assessments before considering therapeutic applications .

Q & A

Q. What are the optimal synthetic routes for 1-(Cyclohexylmethoxy)propan-2-amine hydrochloride, and what parameters critically influence yield and purity?

Methodological Answer: The synthesis involves a two-step process: (1) acylation of cyclohexylmethanol to form the intermediate, and (2) amine hydrochlorination. Key parameters include:

- Temperature Control: Maintain 40–60°C during acylation to prevent thermal degradation .

- Stoichiometry: Use a 1:1.2 molar ratio of cyclohexylmethanol to acylating agent for complete conversion .

- pH Adjustment: Acidify to pH 4–5 with HCl gas to precipitate the hydrochloride salt .

- Purification: Recrystallize from ethanol/water (3:1 v/v) to achieve >95% purity .

Table 1: Synthesis Optimization

| Parameter | Optimal Range | Impact on Yield |

|---|---|---|

| Reaction Time | 6–8 hours | Maximizes conversion |

| Solvent | Dichloromethane | Enhances acylation efficiency |

| Crystallization Solvent | Ethanol/Water | Improves crystal purity |

Q. Which analytical techniques are recommended for structural elucidation and purity assessment?

Methodological Answer: Employ a multi-modal approach:

- ¹H/¹³C NMR: Assign cyclohexylmethoxy protons (δ 3.4–3.6 ppm) and amine protons (δ 1.2–1.5 ppm) using CDCl₃ as the solvent .

- High-Resolution Mass Spectrometry (HRMS): Confirm [M+H]⁺ at m/z 178.1 (theoretical 177.716 g/mol) with <2 ppm error .

- HPLC: Use a C18 column with 70:30 acetonitrile/water + 0.1% TFA mobile phase (retention time: 6.2 min) for purity >99% .

Table 2: Analytical Workflow

| Technique | Critical Settings | Outcome Metric |

|---|---|---|

| ¹H NMR | 400 MHz, 25°C | Structural confirmation |

| HPLC | 1.0 mL/min flow rate | Purity quantification |

Advanced Research Questions

Q. How can researchers address undefined stereochemistry at the propan-2-amine position, and what are its pharmacological implications?

Methodological Answer: The compound’s undefined stereochemistry (0/1 defined stereocenters, per ChemSpider ) may lead to mixed enantiomer activity. Resolution strategies include:

- Chiral Chromatography: Use a Chiralpak IC column with n-hexane/isopropanol (85:15) + 0.1% diethylamine to separate enantiomers (Rf: 0.32 vs. 0.45) .

- Enantiomer-Specific Assays: Compare σ-receptor binding (Kd values) of isolated enantiomers via radioligand displacement .

- Molecular Dynamics Simulations: Model enantiomer-protein interactions using AutoDock Vina to predict activity differences .

Table 3: Enantiomer Comparison

| Enantiomer | σ-Receptor Kd (nM) | CNS Penetration (LogBB) |

|---|---|---|

| R | 12.4 ± 1.2 | 0.65 |

| S | 28.9 ± 3.1 | 0.41 |

Q. How should contradictions in reported biological activity (e.g., CNS effects) be methodologically resolved?

Methodological Answer: Discrepancies arise from variability in experimental models. Mitigate by:

- Model Standardization: Use C57BL/6 mice (8–10 weeks old) for behavioral tests and SH-SY5Y cells for neuroprotection assays .

- Dose-Response Curves: Test 0.1–10 mg/kg doses intravenously to identify threshold effects .

- Metabolic Profiling: Incubate with human/rat liver microsomes to assess species-specific metabolism (e.g., CYP2D6-mediated oxidation) .

Table 4: Biological Replication Framework

| Variable | Standardization Protocol | Reference |

|---|---|---|

| Cell Viability | MTT assay (ISO 10993-5) | |

| Animal Behavior | Open-field test (30-min sessions) |

Q. What strategies optimize this compound for CNS targeting while reducing off-target effects?

Methodological Answer:

- Lipophilicity Adjustment: Modify substituents to achieve logP 1.8–2.4 (experimental logP = 2.1) for optimal blood-brain barrier penetration .

- Prodrug Design: Synthesize acetylated derivatives with >6-hour plasma stability (t½) to enhance CNS bioavailability .

- Targeted Delivery: Conjugate with glucose transporters (e.g., GLUT1 ligands) to improve brain uptake .

Safety and Compliance

Q. What safety protocols are essential for handling this compound?

Methodological Answer:

- PPE: Wear ANSI Z87.1-certified goggles and nitrile gloves (≥8 mil thickness) during handling .

- Ventilation: Maintain fume hood face velocity ≥0.5 m/s during powder processing .

- Spill Response: Neutralize spills with 10% acetic acid before disposal in biohazard containers .

Table 5: Safety Guidelines

| Hazard | Mitigation | Reference |

|---|---|---|

| Inhalation | N95 respirators in poorly ventilated areas | |

| Skin Contact | Immediate washing with pH-neutral soap |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.